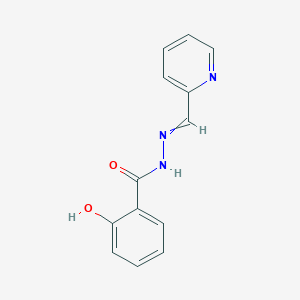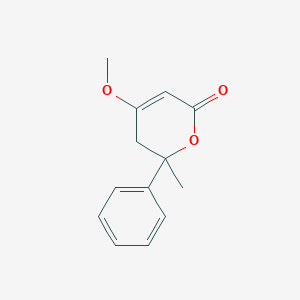
1-Pyridinehexanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyridinehexanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo- is a chemical compound that is commonly referred to as Piracetam. Piracetam is a nootropic drug that is used to enhance cognitive function and improve memory. The compound was first synthesized in 1964 by Dr. Corneliu E. Giurgea, a Romanian chemist. Since then, Piracetam has been extensively studied for its potential therapeutic uses.
Mecanismo De Acción
The exact mechanism of action of Piracetam is not fully understood. It is believed to enhance cognitive function and improve memory by increasing blood flow and oxygen consumption in the brain. Piracetam may also enhance the synthesis and release of acetylcholine, a neurotransmitter that is important for memory and learning.
Efectos Bioquímicos Y Fisiológicos
Piracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase blood flow and oxygen consumption in the brain, enhance the synthesis and release of acetylcholine, and have neuroprotective effects. Piracetam may also enhance the activity of glutamate receptors, which are involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piracetam has a number of advantages for lab experiments. It is relatively easy to synthesize and is readily available. Piracetam is also relatively safe and has a low toxicity. However, Piracetam has a short half-life and may require frequent dosing in order to maintain therapeutic levels.
Direcciones Futuras
There are a number of potential future directions for research on Piracetam. One area of interest is the potential use of Piracetam in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Other potential areas of research include the use of Piracetam in the treatment of cognitive impairment associated with aging and the potential use of Piracetam as a cognitive enhancer in healthy individuals.
Métodos De Síntesis
The synthesis of Piracetam involves the reaction of 2-pyrrolidone with ethyl chloroformate to form the intermediate compound, ethyl 2-oxo-pyrrolidine acetate. This intermediate compound is then reacted with 2-amino-5-diiodobenzoic acid to form Piracetam.
Aplicaciones Científicas De Investigación
Piracetam has been extensively studied for its potential therapeutic uses. It is believed to enhance cognitive function and improve memory by increasing blood flow and oxygen consumption in the brain. Piracetam has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
16344-99-3 |
|---|---|
Nombre del producto |
1-Pyridinehexanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo- |
Fórmula molecular |
C11H13I2NO3 |
Peso molecular |
461.03 g/mol |
Nombre IUPAC |
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid |
InChI |
InChI=1S/C11H13I2NO3/c12-8-6-14(7-9(13)11(8)17)5-3-1-2-4-10(15)16/h6-7H,1-5H2,(H,15,16) |
Clave InChI |
WGSJKRPLMADJHD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(=CN1CCCCCC(=O)O)I)I |
SMILES canónico |
C1=C(C(=O)C(=CN1CCCCCC(=O)O)I)I |
Otros números CAS |
16344-99-3 |
Sinónimos |
1,4-Dihydro-3,5-diiodo-4-oxo-1-pyridinehexanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



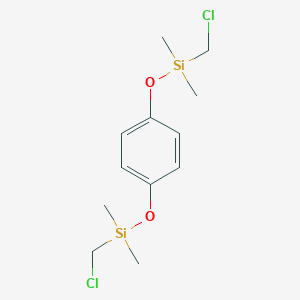
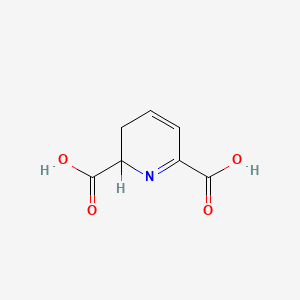
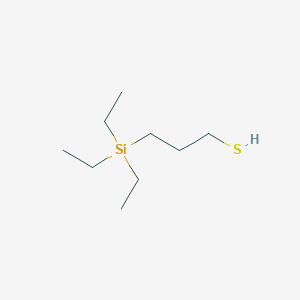
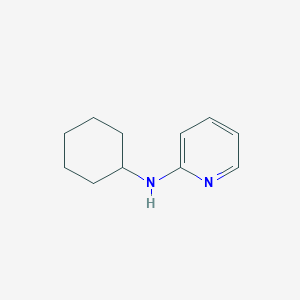
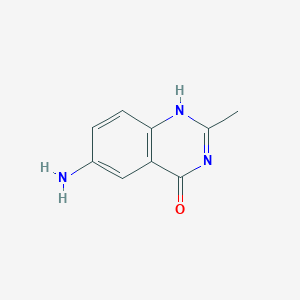
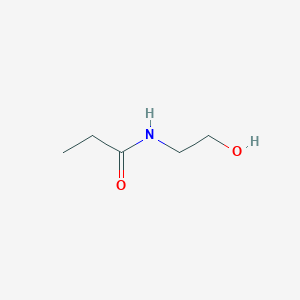
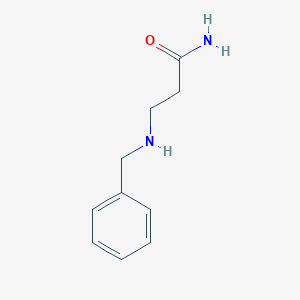
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)


